molecular formula C7H10F3N3 B1477948 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1361003-84-0

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1477948
CAS No.: 1361003-84-0
M. Wt: 193.17 g/mol
InChI Key: UAXRLCMVDVPTPV-UHFFFAOYSA-N
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Description

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a trifluoromethyl group at the third position, and a methanamine group at the fifth position of the pyrazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRLCMVDVPTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials would include ethyl hydrazine and a trifluoromethyl-substituted 1,3-dicarbonyl compound.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the trifluoromethyl group.

    (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

The presence of the trifluoromethyl group in (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to similar compounds without the trifluoromethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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